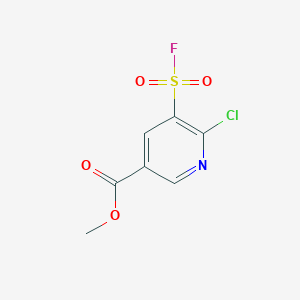
Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C7H5ClFNO4S. It is known for its unique structure, which includes a pyridine ring substituted with chloro, fluorosulfonyl, and carboxylate groups.
Preparation Methods
One common synthetic route involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the fluorosulfonyl and carboxylate groups . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluorosulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and fluorosulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate can be compared with other similar compounds, such as:
5-chloro-2,3,6-trifluoropyridine: A precursor in the synthesis of the target compound.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another compound with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate is a synthetic organic compound notable for its unique structural features, which include a pyridine ring with a chlorine atom, a fluorosulfonyl group, and a carboxylate moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₉H₈ClF₃NO₄S
- Molecular Weight : Approximately 253.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to the interaction of its fluorosulfonyl group with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to significant biological effects. The compound's unique structure allows for high-affinity binding, which is crucial for its potential therapeutic applications.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Cytotoxicity : In vitro studies have shown that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing fluorosulfonyl groups often demonstrate significant toxicity against lung cancer cells, indicating potential applications in cancer therapy .
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the cytotoxic effects of related compounds on lung cancer cells at concentrations as low as 10 µM. Compounds exhibiting similar structural characteristics to this compound were found to selectively kill cancer cells while sparing healthy cells .
- Synthesis and Applications : Research on the synthesis of this compound indicates its utility as a building block in organic synthesis, particularly in creating more complex molecules with potential therapeutic properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate | Contains chlorosulfonyl instead of fluorosulfonyl | Different reactivity profile due to chlorine |
| Methyl 6-fluorosulfonyl-pyridine-3-carboxylic acid | Lacks chlorine substitution | More acidic due to carboxylic acid functionality |
| Methyl 6-trifluoromethylpyridine-3-carboxylate | Contains trifluoromethyl group | Exhibits different electronic properties |
This table illustrates the uniqueness of this compound through its specific combination of functional groups, influencing both its chemical behavior and potential applications in medicinal chemistry.
Properties
Molecular Formula |
C7H5ClFNO4S |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
methyl 6-chloro-5-fluorosulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H5ClFNO4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3 |
InChI Key |
LZAFFGHUNOHWMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















